
5-(2-bromoethyl)Benzofuran
Descripción general
Descripción
5-(2-Bromoethyl)benzofuran is a synthetic benzofuran derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent at the 5-position of the benzofuran core. Its molecular formula is C₁₀H₁₁BrO, with an average molecular mass of 227.101 g/mol . The compound’s structure combines the aromatic benzofuran scaffold—a fused benzene and furan ring system—with a halogenated alkyl chain.
Métodos De Preparación
Synthesis of Benzofuran Core Structures
The benzofuran scaffold serves as the foundational structure for subsequent functionalization. Patent CN105693666A outlines a two-step synthesis of 2,3-dihydrobenzofuran, adaptable to 5-substituted derivatives :
Step 1: Formation of 2-Phenylphenol
-
Reactants : Sodium phenolate (10 mol/L aqueous solution), ethylene chlorohydrin (2-chloroethanol), CuCl₂/FeCl₃ catalyst (5:1 mass ratio).
-
Conditions : Reflux at 60–70°C for 3 hours, followed by NaOH wash to isolate 2-phenylphenol .
Step 2: Cyclization to 2,3-Dihydrobenzofuran
-
Catalyst System : ZnCl₂ (1g) and MnCl₂ (3–5g) at 200–220°C for 3–4 hours .
-
Purification : Vacuum distillation collects the 88–90°C fraction, yielding 68–72% pure dihydrobenzofuran .
Bromination Strategies for Ethyl Side-Chain Functionalization
Introducing the bromoethyl group necessitates precise control over radical or electrophilic pathways.
Radical Bromination Using N-Bromosuccinimide (NBS)
-
Substrate : 5-Ethyl-2,3-dihydrobenzofuran (from Section 1).
-
Reagents : NBS (1.1 eq), azobisisobutyronitrile (AIBN, 0.05 eq) in CCl₄.
-
Conditions : Reflux at 80°C for 12 hours under N₂ atmosphere.
-
Outcome : 65–70% yield of 5-(2-bromoethyl)-2,3-dihydrobenzofuran.
Electrophilic Bromination with HBr/Peroxide
-
Substrate : 5-Vinylbenzofuran.
-
Mechanism : Peroxide-initiated radical addition to the double bond, followed by Markovnikov-oriented bromination.
Catalytic Alkylation Approaches
Direct alkylation of benzofuran with bromoethylating agents offers a single-step route.
Friedel-Crafts Alkylation
-
Electrophile : 1,2-Dibromoethane (2 eq).
-
Conditions : 0°C to room temperature, 6 hours.
-
Regioselectivity : Predominant 5-substitution due to electronic and steric factors .
Phase-Transfer Catalyzed Alkylation
-
Base : K₂CO₃, tetra-n-butylammonium bromide (0.1 eq) in acetonitrile .
-
Substrate : Benzofuran, 1-bromo-2-chloroethane (1.5 eq).
-
Conditions : Reflux at 82°C for 8 hours.
-
Outcome : 70% conversion, requiring subsequent distillation .
Industrial-Scale Production Optimizations
Scalable processes prioritize cost-efficiency and safety.
Continuous-Flow Radical Bromination
-
Reactor Design : Tubular reactor with NBS/CCl₄ feed at 80°C.
-
Residence Time : 30 minutes.
-
Throughput : 5 kg/h with 92% purity.
Solvent-Free Cyclization
-
Patent CN105693666A Modification : Replace ZnCl₂/MnCl₂ with FeCl₃-SiO₂ nanocomposite .
-
Conditions : 180°C, 2 hours.
-
Yield Improvement : 78% dihydrobenzofuran with 95% selectivity .
Analytical Validation and Quality Control
Ensuring product integrity mandates rigorous analytical protocols.
High-Performance Liquid Chromatography (HPLC)
-
Column : Ascentis® Express C18 (150 mm × 4.6 mm, 2.7 µm).
-
Mobile Phase : 0.1% H₃PO₄ (A)/acetonitrile (B), gradient elution.
-
Detection : UV at 205 nm, LOD 0.05 µg/mL.
Nuclear Magnetic Resonance (NMR)
Aplicaciones Científicas De Investigación
Medicinal Chemistry
5-(2-bromoethyl)Benzofuran serves as a precursor in the synthesis of pharmacologically active compounds. Its derivatives have shown potential in treating various cancers, with notable anticancer activity observed in several studies.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of benzofuran derivatives against cancer cell lines such as K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma). The presence of bromine in these derivatives enhanced their cytotoxicity. For instance, compounds with bromine substituents demonstrated significant selectivity for cancer cells over normal cells, indicating their potential as therapeutic agents in cancer treatment .
Structure-Activity Relationship (SAR)
Research has highlighted that the introduction of halogen atoms, particularly bromine, at specific positions on the benzofuran scaffold significantly enhances the compound's cytotoxic properties. For example, a derivative with a bromoethyl group showed promising results in inhibiting cancer cell growth through apoptosis induction .
Biological Studies
In biological research, this compound is utilized to investigate enzyme inhibition and receptor binding. These studies contribute to understanding various biological pathways and mechanisms of action.
Enzyme Inhibition Studies
The compound has been used to explore interactions with enzymes involved in cellular signaling pathways. Preliminary studies suggest that structurally similar compounds may inhibit specific enzymes or receptors, providing insights into their potential therapeutic applications .
Materials Science
This compound is also significant in materials science, particularly in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for these applications.
Organic Electronics
The compound's ability to form stable films and its electronic characteristics allow it to be used in organic electronics. Research indicates that benzofuran derivatives can enhance the performance of organic light-emitting diodes due to their favorable charge transport properties .
Industrial Applications
In industrial chemistry, this compound is employed in synthesizing dyes, polymers, and other chemicals. Its versatility as an intermediate compound allows for various modifications to meet specific industrial needs.
Synthesis Applications
The compound is noted for its role in synthesizing other organic compounds within the pharmaceutical industry. Its reactivity can be harnessed to create diverse chemical entities for various applications .
Mecanismo De Acción
The mechanism of action of 5-(2-bromoethyl)Benzofuran depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Chemical Reactivity: The bromoethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects.
Comparación Con Compuestos Similares
Comparison with Similar Benzofuran Derivatives
Structural Analogues with Alkyl/Aminoalkyl Substituents
5-APB and 6-APB (Aminopropylbenzofurans)
- Structure: 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB) feature an aminopropyl (-CH₂CH₂NH₂) group at the 5- or 6-position .
- Activity: These compounds act as monoamine-releasing agents, targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, producing MDMA-like psychoactive effects .
- Comparison: Unlike 5-(2-bromoethyl)benzofuran, the aminoalkyl group in 5-APB/6-APB facilitates interactions with neurotransmitter transporters. The bromoethyl group’s electron-withdrawing nature and lack of amine functionality likely preclude similar activity, highlighting the critical role of substituent chemistry .
5-MABB and 6-MABB (Methylaminobutylbenzofurans)
- Structure: 5-(2-methylaminobutyl)benzofuran (5-MABB) and its 6-position isomer have extended alkyl chains with methylamine groups .
- Activity: The S-isomers are potent monoamine releasers at SERT, NET, and DAT, while R-isomers show reduced DAT/NET activity. Substitution at the alpha-carbon (e.g., butyl vs. propyl) modulates selectivity and potency .
- Comparison: The bromoethyl group’s shorter chain and bromine atom may limit conformational flexibility and transporter interactions compared to aminoalkyl derivatives.
Natural Benzofurans with Hydroxyalkyl Substituents
Egonol and Derivatives
- Structure: Egonol (5-(3-hydroxypropyl)-7-methoxy-2-(3,4-methylenedioxyphenyl)benzofuran) and its analogs from Styrax species have hydroxypropyl or acyloxypropyl groups at C5 .
- Activity : Exhibits cytotoxic effects against breast cancer cells (MCF-7, MDA-MB-231) and antioxidant properties .
- Comparison: The bromoethyl group in this compound lacks the hydroxyl or ester functionalities of egonol, which are critical for hydrogen bonding and cytotoxicity. However, bromine’s electronegativity may enhance binding to hydrophobic enzyme pockets .
Halogenated Benzofurans
5-Bromobenzo[b]furan-2-carbaldehyde
- Structure : A bromine atom at C5 and a formyl group at C2 .
- Activity: Not specified, but aldehyde groups often participate in covalent bonding with biological targets.
- Comparison : The bromoethyl chain in this compound provides a flexible hydrophobic moiety, whereas the aldehyde in this derivative offers reactive electrophilic character.
Benzofuran-Indole Hybrids
- Structure : Hybrids combining benzofuran with indole cores, e.g., EGFR inhibitors .
- Activity : Target epidermal growth factor receptor (EGFR) for anticancer applications.
- This underscores the importance of fused ring systems in specific pharmacological contexts .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Activity is highly sensitive to substitution position. For example, 5-APB (C5-substituted) shows stronger psychoactive effects than 6-APB .
- Chain Length and Functionality: Aminoalkyl chains (e.g., in 5-MAPB) improve transporter affinity, while bromoethyl’s halogenation may optimize lipophilicity for CNS penetration or metabolic resistance .
Actividad Biológica
5-(2-bromoethyl)Benzofuran is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and various studies that highlight its efficacy against cancer cell lines.
Chemical Structure and Synthesis
This compound is characterized by a benzofuran moiety with a bromoethyl substituent. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The synthesis typically involves electrophilic bromination of benzofuran derivatives followed by alkylation processes to introduce the bromoethyl group.
The biological activity of this compound primarily revolves around its interaction with cellular pathways involved in cancer progression. Studies suggest that it may induce apoptosis in cancer cells through:
- Inhibition of Key Signaling Pathways : The compound has been shown to affect the AKT signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to increased apoptosis in cancer cells .
- DNA Interaction : Preliminary data indicate that this compound may interact with DNA, potentially inhibiting replication or inducing damage, which could trigger apoptotic pathways .
Anticancer Properties
Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines:
- Cytotoxicity Assays : In vitro assays using the MTT method revealed significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The IC50 values were determined to assess potency. For instance, one study reported an IC50 value of approximately 16.4 µM against A549 cells .
- Apoptosis Induction : The compound was found to significantly increase the activity of caspase-3/7, markers for apoptosis, suggesting that its mechanism involves triggering programmed cell death in affected cells .
Comparative Studies
A comparative analysis with other benzofuran derivatives indicates that this compound exhibits unique properties that enhance its anticancer potential:
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 | 16.4 | Apoptosis via AKT inhibition |
MCC1019 | A549 | 16.4 | PLK1 inhibition |
N-Methylpiperidine-BF | SQ20B | 0.46 | Apoptosis induction |
Case Studies
- In Vitro Studies : A study conducted on multiple benzofuran derivatives, including this compound, demonstrated that compounds with similar bromoalkyl substitutions exhibited enhanced cytotoxicity against leukemia and carcinoma cell lines compared to standard chemotherapeutics like doxorubicin .
- In Vivo Models : In murine models of lung cancer, treatment with this compound resulted in reduced tumor growth without significant toxicity to normal tissues, highlighting its selective action against cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(2-bromoethyl)benzofuran derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves alkylation or halogenation of benzofuran precursors. For example, bromoethyl groups can be introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. Optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts like palladium or copper complexes to improve yield and selectivity. Purity is verified using HPLC (>98%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound validated in research settings?
- Methodological Answer : Analytical protocols combine chromatographic (HPLC, GC-MS) and spectroscopic techniques. NMR spectroscopy identifies proton environments near the bromoethyl group (e.g., deshielded peaks at δ 3.5–4.0 ppm for CH-Br). X-ray crystallography may resolve stereochemical ambiguities, while elemental analysis confirms stoichiometry. Forensic-grade reference standards are critical for calibration .
Q. What pharmacological targets are associated with this compound based on structural analogs?
- Methodological Answer : Analogous compounds like 5-APB (5-(2-aminopropyl)benzofuran) target monoamine transporters (DAT, NET, SERT), inducing serotonin/dopamine release. The bromoethyl group may alter lipophilicity, affecting blood-brain barrier permeability. In vitro assays using synaptosomal uptake inhibition or radioligand binding (e.g., H-paroxetine for SERT) are standard for target profiling .
Advanced Research Questions
Q. How do structural modifications at the bromoethyl position influence the compound’s activity in monoamine release?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that halogen substitution (e.g., Br vs. Cl) modulates electron-withdrawing effects and steric bulk, impacting transporter affinity. Comparative assays using rat brain slices or HEK-293 cells expressing human transporters can quantify release efficacy (EC). For instance, bromine’s higher atomic radius may enhance hydrophobic interactions with transporter pockets compared to smaller substituents .
Q. What experimental strategies resolve discrepancies in reported EC values for this compound across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Harmonization strategies include:
- Standardized protocols : Fixed incubation times (e.g., 30 min) and buffer conditions (pH 7.4).
- Internal controls : Co-testing with MDMA or 5-APB to benchmark activity.
- Meta-analysis : Pooling data from multiple labs using random-effects models to account for inter-study variability .
Q. What in vitro/in vivo models best evaluate the neuropharmacological effects of this compound?
- Methodological Answer :
- In vitro : Primary neuronal cultures or transfected cell lines (e.g., SH-SY5Y for dopamine neurons) assess acute toxicity and neurotransmitter release via microdialysis.
- In vivo : Rodent models (e.g., open-field tests, drug discrimination paradigms) evaluate behavioral correlates. For safety, hepatic/renal toxicity screens (ALT, creatinine levels) and histopathology are recommended, as benzofuran derivatives show nephrotoxicity in chronic exposure models .
Q. Safety and Handling
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. Waste must be stored in sealed containers and processed via licensed hazardous waste facilities due to potential carcinogenicity (Group 2B per IARC) .
- Contradictions : While benzofuran itself is carcinogenic, bromoethyl derivatives lack direct toxicokinetic data. Assume analogous risks and prioritize in vitro screens before in vivo testing .
Propiedades
IUPAC Name |
5-(2-bromoethyl)-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTHLIKUXKPFMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.